molecular formula C37H47N5O4S B2981345 [(1S,2R)-2-[(4S)-2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate CAS No. 2363165-42-6

[(1S,2R)-2-[(4S)-2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate

Cat. No.: B2981345
CAS No.: 2363165-42-6
M. Wt: 657.87
InChI Key: RQQWEQZHCLJHSS-IWQNTTPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a cyclopentyl backbone fused with a 1,3-dihydroisoquinoline moiety. Key functional groups include a piperidin-4-yl subunit, an azetidine ring linked to a pyridin-4-ylsulfonylphenyl group, and an N-methylcarbamate ester. The presence of sulfonyl and carbamate groups may enhance solubility and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

[(1S,2R)-2-[(4S)-2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47N5O4S/c1-38-36(43)46-35-9-5-8-34(35)37(26-40(2)25-28-6-3-4-7-33(28)37)29-16-20-41(21-17-29)22-27-23-42(24-27)30-10-12-31(13-11-30)47(44,45)32-14-18-39-19-15-32/h3-4,6-7,10-15,18-19,27,29,34-35H,5,8-9,16-17,20-26H2,1-2H3,(H,38,43)/t34-,35-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQWEQZHCLJHSS-IWQNTTPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1CCCC1C2(CN(CC3=CC=CC=C32)C)C4CCN(CC4)CC5CN(C5)C6=CC=C(C=C6)S(=O)(=O)C7=CC=NC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)O[C@H]1CCC[C@@H]1[C@@]2(CN(CC3=CC=CC=C32)C)C4CCN(CC4)CC5CN(C5)C6=CC=C(C=C6)S(=O)(=O)C7=CC=NC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-89 involves a structure-based design approach. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent functionalization. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production of M-89 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The exact industrial production methods are not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

M-89 undergoes various chemical reactions, including:

    Oxidation: M-89 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert M-89 to its reduced forms.

    Substitution: M-89 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of M-89.

Scientific Research Applications

M-89 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the menin-MLL interaction and develop new inhibitors.

    Biology: Helps in understanding the role of menin in cellular processes and its interaction with MLL fusion proteins.

    Medicine: Potential therapeutic agent for treating acute leukemia with MLL fusion.

    Industry: May be used in the development of new drugs targeting the menin-MLL interaction.

Mechanism of Action

M-89 exerts its effects by binding to the menin protein with high affinity. This binding disrupts the menin-MLL protein-protein interaction, which is crucial for the proliferation of leukemia cells carrying MLL fusion. By inhibiting this interaction, M-89 effectively reduces the growth of these leukemia cells .

Comparison with Similar Compounds

(a) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

  • Structural Features : These compounds () share pyridine cores with halogen (Cl) and aryl substituents but lack the azetidine and carbamate groups present in the target compound.
  • Physicochemical Properties :
    • Molecular weight: 466–545 g/mol (vs. estimated >600 g/mol for the target compound).
    • Melting points: 268–287°C, suggesting high crystallinity due to planar aromatic systems .
  • Synthetic Routes : Prepared via condensation reactions, contrasting with the multi-step synthesis likely required for the target compound’s fused heterocycles .

(b) N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide (Compound 18, )

  • Structural Features: Contains a piperidine-carboxamide core but lacks the isoquinoline and azetidine subunits.
  • Key Differences : The tert-butyl and phenyl groups may confer lipophilicity, whereas the target compound’s sulfonyl group enhances polarity .

Sulfonamide and Carbamate-Containing Analogues

(a) S-Substituted N-(4-Fluorophenyl)-6-mercapto-nicotinamides ()

  • Structural Features : Feature a nicotinamide scaffold with sulfur-linked substituents. The 4-fluorophenyl group contrasts with the target’s pyridin-4-ylsulfonylphenyl moiety.

(b) Methyl ((S)-1-((S)-2-(4-(4'-Aminobiphenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate ()

  • Structural Features: Shares a carbamate group and stereochemical complexity but uses a pyrrolidine-imidazole system instead of isoquinoline.
  • Molecular Weight : 461.56 g/mol, significantly lower than the target compound, highlighting the impact of the latter’s fused rings .

Piperidine and Azetidine Derivatives

(a) 1-Benzyl-4-phenylamino-4-piperidinecarboxamide ()

  • Structural Features: A piperidine-carboxamide with benzyl and phenylamino groups. The absence of sulfonyl and azetidine units reduces steric complexity compared to the target compound.

(b) Tributyl((4-(2-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)phosphonium Bromide ()

  • Structural Features : Contains sulfonamide and pyrimidine groups. The phosphonium salt enhances solubility, a property the target compound may achieve via its carbamate and sulfonyl groups .

Comparative Data Table

Compound Class Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthetic Method
Target Compound ~650 (estimated) Isoquinoline, azetidine, carbamate Not reported Multi-step heterocycle fusion
Pyridine Derivatives () 466–545 Halogen, aryl substituents 268–287 Condensation reactions
Nicotinamides () ~400–450 Sulfur-linked substituents Not reported EEDQ-mediated coupling
Piperidine-carboxamides () ~300–350 Benzyl, phenylamino Not reported Nucleophilic substitution

Key Research Findings and Implications

Structural Complexity : The target compound’s fused heterocycles and multiple stereocenters likely necessitate advanced synthetic strategies, such as asymmetric catalysis or late-stage functionalization, as seen in and .

Solubility and Bioavailability : The sulfonyl and carbamate groups may improve aqueous solubility compared to halogenated analogs (), though high molecular weight could limit permeability .

Target Selectivity : The azetidine and piperidine subunits could enhance binding to conformational-selective targets, contrasting with simpler pyridine derivatives () .

Biological Activity

The compound [(1S,2R)-2-[(4S)-2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological research. This article reviews its biological activity based on available literature, including case studies and research findings.

Structure and Composition

The compound features multiple functional groups, including:

  • Azetidine ring
  • Piperidine moiety
  • Isoquinoline structure
  • Sulfonyl group

These components may contribute to its interactions with biological systems.

Molecular Characteristics

PropertyValue
Molecular Weight862.1 g/mol
XLogP3-AA6
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count9
Rotatable Bond Count20

Preliminary studies suggest that this compound may influence the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation. Dysfunction in this pathway is often associated with cancer progression .

Antitumor Activity

Research has indicated that compounds similar to this one exhibit significant antitumor properties. For instance, a related compound demonstrated effective tumor growth suppression in mouse xenograft models at low doses, suggesting that the compound could be developed as an anticancer agent .

Case Studies

  • Study on Tumor Xenografts : A study involving a related compound showed that it effectively inhibited the growth of colorectal adenocarcinoma cells in vitro and significantly reduced tumor size in vivo when administered at moderate oral doses .
  • Inhibition of Specific Pathways : Another study highlighted the potential of similar sulfonyl-containing compounds as inhibitors of ATR (Ataxia Telangiectasia Mutated and Rad3-related protein), which plays a role in DNA repair mechanisms. The compound exhibited an IC50 value of 5 nM for ATR inhibition, indicating potent activity against cancer cells addicted to specific DNA repair pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for its potential therapeutic use. The high free drug exposure observed in animal models indicates that it may be effective at lower doses, reducing the risk of toxicity .

Q & A

What are the key synthetic challenges in preparing this compound, and how can they be mitigated?

Level : Basic
The synthesis involves multi-step reactions with stereochemical control, particularly at the azetidine, piperidine, and cyclopentyl moieties. Challenges include low yields during coupling steps (e.g., azetidinyl-piperidine linkage) and maintaining enantiomeric purity. Mitigation strategies:

  • Use chiral catalysts or auxiliaries to control stereocenters .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to improve coupling efficiency .
  • Employ high-resolution LC-MS and NMR to monitor intermediate purity .

How can researchers optimize stereochemical outcomes during the synthesis of the azetidine-piperidine subunit?

Level : Advanced
The azetidine-piperidine subunit requires precise stereochemical alignment for biological activity. Methods include:

  • Chiral pool synthesis : Use enantiopure starting materials (e.g., (S)- or (R)-configured azetidines) to propagate stereochemistry .
  • Asymmetric catalysis : Apply palladium-catalyzed cross-couplings or organocatalytic methods to establish stereocenters .
  • Computational modeling : Density functional theory (DFT) can predict transition-state energies to guide reaction design .

What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Level : Basic

  • 1H/13C NMR : Assign peaks for stereochemical confirmation (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, pyridinyl protons at δ 8.0–8.5 ppm) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • IR spectroscopy : Identify carbamate C=O stretches (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .

How should discrepancies in reported reaction yields be resolved during protocol replication?

Level : Advanced
Yield variations often arise from differences in solvent quality, catalyst loading, or workup procedures. Solutions:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, temperature) to identify critical factors .
  • In situ monitoring : Use real-time FTIR or Raman spectroscopy to track reaction progress .
  • Cross-validate methods : Compare results with published protocols (e.g., Taber vs. Feldman routes) and adjust stoichiometry .

What role do non-covalent interactions play in stabilizing this compound’s supramolecular structure?

Level : Advanced
Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence crystallization and solubility:

  • π-π stacking : Between pyridinyl and isoquinoline rings enhances solid-state stability .
  • Hydrogen bonds : Carbamate N-H and sulfonyl O atoms contribute to aqueous solubility .
  • Van der Waals forces : Cyclopentyl and methyl groups affect lipid membrane permeability .

What computational methods are recommended for predicting this compound’s solvent interactions?

Level : Advanced

  • Molecular dynamics (MD) simulations : Model solvation shells in polar (e.g., water) and nonpolar (e.g., DCM) solvents .
  • COSMO-RS : Predict partition coefficients (logP) to optimize formulation .
  • Docking studies : Map binding interactions with biological targets (e.g., enzymes) .

How can advanced purification techniques improve yield and purity of the final product?

Level : Basic

  • Preparative HPLC : Separate diastereomers using chiral columns (e.g., CHIRALPAK® IG-3) .
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove hydrophobic impurities .
  • Size-exclusion chromatography : Isolate high-molecular-weight aggregates .

What experimental approaches elucidate reaction mechanisms for key intermediates?

Level : Advanced

  • Isotopic labeling : Track 13C or 15N atoms in intermediates via NMR .
  • Kinetic studies : Measure rate constants under varying conditions to propose mechanisms .
  • Trapping experiments : Identify reactive intermediates (e.g., nitrenes) with spin traps .

How should stability studies be designed to assess degradation pathways?

Level : Advanced

  • Forced degradation : Expose the compound to heat, light, and humidity, then analyze degradants via LC-MS .
  • Arrhenius modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .
  • Mass balance : Correlate impurity profiles with storage conditions .

What strategies address low yields in the piperidine-isoquinoline coupling step?

Level : Advanced

  • Microwave-assisted synthesis : Enhance reaction rates and yields via controlled heating .
  • Alternative coupling reagents : Replace traditional EDCI/HOBt with COMU or PyAOP .
  • Protecting groups : Temporarily shield reactive sites (e.g., carbamate N-H) to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.